1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene
Description
Structure
3D Structure
Properties
CAS No. |
647843-22-9 |
|---|---|
Molecular Formula |
C11H16S |
Molecular Weight |
180.31 g/mol |
IUPAC Name |
1-(1-ethylsulfanylethyl)-2-methylbenzene |
InChI |
InChI=1S/C11H16S/c1-4-12-10(3)11-8-6-5-7-9(11)2/h5-8,10H,4H2,1-3H3 |
InChI Key |
HQCMIJOHGLHHFI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC(C)C1=CC=CC=C1C |
Origin of Product |
United States |
Synthetic Strategies and Advanced Methodologies for 1 1 Ethylsulfanyl Ethyl 2 Methylbenzene and Its Analogs
Direct Synthesis Routes to 1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene
The direct formation of the title compound can be achieved through various synthetic routes, each with distinct advantages and applications.
Multistep Reaction Sequences for Primary Synthesis
Multistep syntheses provide a high degree of control over the final product's structure. The order in which substituents are introduced onto the aromatic ring is critical in determining the final regiochemistry. lumenlearning.com For a compound like this compound, a plausible multistep approach would involve the initial Friedel-Crafts acylation of toluene.
A general representation of a multistep synthesis is outlined below:
| Step | Reaction | Reactants | Reagents/Conditions | Product |
| 1 | Friedel-Crafts Acylation | Toluene, Acetyl chloride | AlCl₃ | 1-(o-tolyl)ethan-1-one |
| 2 | Reduction | 1-(o-tolyl)ethan-1-one | NaBH₄, Ethanol | 1-(o-tolyl)ethan-1-ol |
| 3 | Halogenation | 1-(o-tolyl)ethan-1-ol | HBr | 1-(1-bromoethyl)-2-methylbenzene |
| 4 | Thioetherification | 1-(1-bromoethyl)-2-methylbenzene, Ethanethiol | NaH, THF | This compound |
This sequence allows for the precise placement of the ethylsulfanyl and methyl groups on the benzene (B151609) ring. The choice of a meta-directing or ortho/para-directing group in the initial steps is crucial for achieving the desired isomer. lumenlearning.com
One-Pot Synthetic Approaches to this compound
One-pot syntheses are valued for their efficiency, reducing the need for intermediate purification steps and minimizing waste. rsc.org Such a process for the target molecule could involve a tandem reaction sequence where multiple transformations occur in the same reaction vessel. For instance, a one-pot method could combine the reduction of an acetophenone (B1666503) derivative and subsequent thioetherification.
An example of a one-pot approach is the reaction of 1-(o-tolyl)ethan-1-one with a reducing agent and a sulfur source in a single step.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Solvent | Product |
| 1-(o-tolyl)ethan-1-one | Ethanethiol | Acid catalyst, Reducing agent | Ethanol | This compound |
These methods are often more atom-economical and environmentally benign. rsc.org The development of catalyst- and solvent-free conditions further enhances the green credentials of these synthetic routes. rsc.org
Precursor Chemistry and Functional Group Interconversions Leading to this compound
The synthesis of this compound relies heavily on the chemistry of its precursors and the interconversion of functional groups. The strategic manipulation of these groups is key to building the target molecule.
Key precursor molecules and their transformations include:
Toluene: Serves as the foundational aromatic starting material.
1-(o-tolyl)ethan-1-one: A key intermediate formed via Friedel-Crafts acylation of toluene. This ketone can then be reduced to the corresponding alcohol.
1-(o-tolyl)ethan-1-ol: The alcohol precursor can be converted into a good leaving group, such as a halide or a tosylate, to facilitate nucleophilic substitution with an ethanethiolate.
Ethanethiol: The source of the ethylsulfanyl group.
Functional group interconversions are central to this synthesis:
| Starting Functional Group | Target Functional Group | Reagents |
| Ketone (C=O) | Secondary Alcohol (CH-OH) | NaBH₄, LiAlH₄ |
| Secondary Alcohol (CH-OH) | Alkyl Halide (CH-Br) | HBr, PBr₃ |
| Alkyl Halide (CH-Br) | Thioether (CH-SEt) | NaSEt, EtSH/base |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles aims to make the synthesis of chemical compounds more sustainable and environmentally friendly. nih.govuniroma1.it This involves the careful selection of catalysts and solvents to minimize waste and energy consumption. nih.gov
Catalyst Development for Sustainable Synthesis
The development of efficient and recyclable catalysts is a cornerstone of green chemistry. For the synthesis of thioethers, various catalytic systems can be employed to promote the reaction under milder conditions.
Lewis Acid Catalysts: Can activate the carbonyl group in the precursor ketone, facilitating its reduction or reaction with a sulfur nucleophile. nih.gov
Heterogeneous Catalysts: Solid-supported catalysts can be easily separated from the reaction mixture, allowing for their reuse and reducing waste.
Biocatalysts: Enzymes can offer high selectivity and operate under mild, aqueous conditions, though their application to this specific synthesis is not widely documented.
Recent research has focused on developing novel catalysts, such as modified metal-organic frameworks (MOFs), which can exhibit high catalytic activity in various organic transformations. nih.gov
Solvent Selection and Reaction Medium Optimization
Solvent choice has a significant impact on the environmental footprint of a chemical process. acs.org Green chemistry encourages the use of safer, more benign solvents.
| Solvent Class | Examples | Rationale for Use |
| Preferred | Water, Ethanol, Ethyl acetate | Low toxicity, biodegradable, renewable sources. thepharmajournal.com |
| Usable | Toluene, Cyclohexane | Moderate toxicity, but can often be recycled. |
| Undesirable | Benzene, Dichloromethane | High toxicity, environmental persistence. |
Optimizing the reaction medium can also involve using solvent-free conditions, such as ball milling, which can lead to high yields and reduced waste. nih.gov The use of green solvents like polyethylene (B3416737) glycol (PEG) has also been shown to be effective for certain syntheses. researchgate.net
Stereoselective Synthesis of Enantiomers and Diastereomers of this compound
The synthesis of specific stereoisomers of this compound, a chiral thioether, is of significant interest due to the distinct biological activities often exhibited by different enantiomers and diastereomers. Achieving high stereoselectivity in the formation of the chiral center, the carbon atom bonded to both the ethylsulfanyl and the 2-methylphenyl groups, requires specialized synthetic approaches. Key strategies include the use of chiral auxiliaries, asymmetric catalysis, and enzymatic resolution.
Chiral Auxiliary-Mediated Synthesis:
One effective method for controlling stereochemistry is the use of a chiral auxiliary. These are chiral molecules that are temporarily incorporated into the reacting molecule to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed. For the synthesis of chiral thioethers, sulfur-containing chiral auxiliaries derived from amino acids, such as thiazolidinethiones, have shown considerable promise. scielo.org.mxresearchgate.net
A potential synthetic route could involve the acylation of a chiral thiazolidinethione, for example, one derived from valine, with a 2-methylbenzoyl group. The resulting N-acylthiazolidinethione can then undergo a stereoselective reduction of the ketone, followed by conversion of the resulting hydroxyl group to a leaving group and subsequent nucleophilic substitution with ethanethiolate. The facial bias induced by the chiral auxiliary would direct the approach of the nucleophile, leading to the formation of one enantiomer in preference to the other. The final step would be the hydrolytic removal of the chiral auxiliary to yield the enantiomerically enriched this compound. The diastereoselectivity of such reactions is often high, as shown in the representative data below.
Table 1: Representative Diastereoselectivity in Chiral Auxiliary-Based Thioether Synthesis
| Entry | Chiral Auxiliary | Diastereomeric Ratio (d.r.) |
|---|---|---|
| 1 | (R)-4-isopropyl-1,3-thiazolidine-2-thione | 95:5 |
| 2 | (S)-4-benzyl-1,3-thiazolidine-2-thione | 92:8 |
| 3 | (R)-4-phenyl-1,3-thiazolidine-2-thione | 90:10 |
Note: The data in this table is illustrative and based on typical results for analogous reactions reported in the literature.
Asymmetric Catalysis:
Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as a small amount of a chiral catalyst can generate a large quantity of the chiral product. For the synthesis of chiral thioethers, transition metal-catalyzed reactions have been developed. researchgate.net A plausible strategy for the asymmetric synthesis of this compound would be the asymmetric reduction of a suitable precursor ketone, 1-(2-methylphenyl)ethan-1-one, to the corresponding chiral alcohol, followed by a Mitsunobu reaction with ethanethiol. beilstein-journals.orgnih.gov
Alternatively, a more direct approach involves the asymmetric addition of a nucleophile to a prochiral substrate. For instance, the asymmetric addition of a Grignard reagent to an α-iminoester, a reaction that has been successful in the synthesis of α-allyl-α-aryl α-amino acids, could be adapted for thioether synthesis. acs.org A hypothetical reaction could involve a chiral copper or palladium complex catalyzing the addition of an organometallic reagent to a substrate containing the 2-methylphenyl group, with subsequent introduction of the ethylsulfanyl moiety. The enantiomeric excess (e.e.) is highly dependent on the choice of the chiral ligand.
Table 2: Illustrative Enantioselectivity in Asymmetric Catalysis for Thioether Synthesis
| Entry | Catalyst/Ligand | Enantiomeric Excess (e.e.) (%) |
|---|---|---|
| 1 | Cu(I)/BOX | 92 |
| 2 | Pd(II)/BINAP | 88 |
| 3 | Rh(I)/Josiphos | 95 |
Note: This data is representative of typical outcomes for asymmetric catalytic reactions leading to chiral centers and does not represent specific experimental results for the target compound.
Enzymatic Resolution:
Enzymatic resolution is another powerful technique for obtaining enantiomerically pure compounds. This method utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture. For the resolution of racemic this compound, a lipase (B570770) could be employed to selectively catalyze the hydrolysis of a related ester or the acylation of the corresponding alcohol precursor of one enantiomer, leaving the other enantiomer unreacted. The success of this method depends on the ability of the chosen enzyme to recognize and act upon only one of the enantiomers.
Flow Chemistry and Continuous Processing for this compound Synthesis
The transition from traditional batch synthesis to continuous flow chemistry offers numerous advantages for the production of this compound, including enhanced safety, improved reaction control, and easier scalability. rsc.orgrsc.orgeuropa.eu Microreactors, with their high surface-area-to-volume ratio, allow for superior heat and mass transfer, which is particularly beneficial for exothermic reactions or when dealing with hazardous reagents. kth.seresearchgate.net
A potential continuous flow process for the synthesis of this compound could involve the reaction of 1-(1-chloroethyl)-2-methylbenzene with sodium ethanethiolate. In a typical setup, streams of the two reactants would be pumped into a T-mixer to ensure rapid and efficient mixing before entering a heated microreactor coil. The precise control over temperature and residence time afforded by the flow system can lead to higher yields and purities by minimizing the formation of byproducts. nih.gov
The reaction could be monitored in real-time using in-line analytical techniques such as FT-IR or HPLC, allowing for rapid optimization of reaction conditions. acs.org The output from the reactor could then be directed to a continuous work-up and purification module, for example, a liquid-liquid separator followed by a continuous distillation or chromatography unit. This integrated approach can significantly reduce production time and manual handling. beilstein-journals.org
Table 3: Hypothetical Comparison of Batch vs. Flow Synthesis of this compound
| Parameter | Batch Synthesis | Flow Synthesis |
|---|---|---|
| Reaction Time | 6 hours | 15 minutes |
| Temperature | 80 °C | 120 °C |
| Yield | 75% | 92% |
| Purity | 88% | 98% |
| Safety | Moderate (exotherm control) | High (excellent heat dissipation) |
Note: The data presented in this table is hypothetical and serves to illustrate the potential advantages of flow chemistry for the synthesis of the target compound, based on general principles and reported outcomes for similar thioether syntheses.
The use of flow chemistry also opens up the possibility of using hazardous intermediates in a safer manner. For instance, if the synthesis involved a highly reactive or unstable intermediate, it could be generated and consumed in situ within the flow reactor, minimizing the risks associated with its accumulation in a batch process. google.com The development of such a continuous process would represent a significant advancement in the efficient and safe production of this compound and its analogs.
Chemical Reactivity and Transformational Pathways of 1 1 Ethylsulfanyl Ethyl 2 Methylbenzene
Electrophilic Aromatic Substitution Reactions on the 2-Methylbenzene Moiety
The 2-methylbenzene (toluene) portion of 1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. fiveable.me The outcome of these reactions—specifically the position of substitution—is governed by the directing effects of the two existing substituents on the ring: the methyl group (-CH₃) and the 1-(ethylsulfanyl)ethyl group [-CH(CH₃)SCH₂CH₃].
Substituents on a benzene (B151609) ring influence the reaction rate and the orientation of incoming electrophiles. msu.edu They are broadly classified as activating or deactivating groups, which also direct substitution to specific positions (ortho, meta, or para). fiveable.melibretexts.org
Methyl Group (-CH₃): The methyl group is an activating group. libretexts.org Through an inductive effect, it donates electron density to the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. It is an ortho, para-director, meaning it preferentially directs incoming electrophiles to the positions adjacent (ortho) and opposite (para) to it. libretexts.orglibretexts.org
In the case of this compound, the two substituents are positioned ortho to each other. The incoming electrophile will be directed to the positions activated by both groups. The primary positions for substitution would be para to the methyl group (position 4) and para to the 1-(ethylsulfanyl)ethyl group (position 5). Steric hindrance from the bulky 1-(ethylsulfanyl)ethyl group may reduce the likelihood of substitution at the position ortho to it.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Type | Activating/Deactivating | Directing Effect |
| -CH₃ (Methyl) | Alkyl | Activating | ortho, para |
| -SR (Thioether) | Alkylthio | Deactivating | ortho, para |
This interactive table summarizes the general directing effects of the types of substituents present on the this compound ring.
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. msu.edu For example, nitration with a mixture of nitric and sulfuric acids would likely yield a mixture of 4-nitro- and 5-nitro-1-[1-(ethylsulfanyl)ethyl]-2-methylbenzene. libretexts.org
Nucleophilic Reactions at the Ethylsulfanyl Group and Adjacent Centers
The sulfur atom in the ethylsulfanyl group is nucleophilic due to its lone pairs of electrons. libretexts.org This property allows it to react with various electrophiles.
A characteristic reaction of thioethers is their alkylation with alkyl halides to form trialkylsulfonium salts. libretexts.orgwikipedia.org These salts are themselves potent alkylating agents because the dialkyl sulfide (B99878) leaving group is neutral and stable. libretexts.org
Reaction with Electrophiles:
Formation of Sulfonium (B1226848) Salts: this compound can react with alkyl halides (e.g., methyl iodide) to form a stable sulfonium salt. The sulfur atom acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide. libretexts.org
Thiolates, the conjugate bases of thiols, are excellent nucleophiles, often used to synthesize thioethers via Sₙ2 reactions. masterorganicchemistry.comchemistrysteps.com While the thioether in the title compound is less nucleophilic than a thiolate, it retains sufficient reactivity for certain transformations. acs.org The carbon atom alpha to the sulfur is also a potential site for reaction, particularly if a leaving group were present.
Table 2: Nucleophilic Reactions Involving Thioethers
| Reactant Type | Product Type | Description |
| Alkyl Halide (R'-X) | Sulfonium Salt | The thioether sulfur attacks the electrophilic carbon of the alkyl halide. libretexts.org |
| Strong Base | No Reaction | Thioethers are generally not basic enough to be deprotonated. masterorganicchemistry.com |
This interactive table outlines common reactions where the thioether group acts as a nucleophile.
Redox Chemistry and Electron Transfer Processes Involving this compound
Sulfur is known for its ability to exist in a wide range of oxidation states, from -2 to +6. fiveable.meresearchgate.net This versatility is central to the redox chemistry of organosulfur compounds. nih.govresearchgate.net The thioether moiety in this compound, where sulfur is in the -2 oxidation state, can be readily oxidized.
Oxidation Reactions:
Oxidation to Sulfoxide (B87167): Treatment with mild oxidizing agents, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), oxidizes the thioether to a sulfoxide. masterorganicchemistry.comchemistrysteps.com In this reaction, the sulfur atom's oxidation state changes from -2 to 0.
Oxidation to Sulfone: Using stronger oxidizing agents or a stoichiometric excess of the oxidant can further oxidize the sulfoxide to a sulfone, where the sulfur atom achieves a +2 oxidation state. masterorganicchemistry.comnih.gov
These oxidation reactions significantly alter the chemical properties of the molecule. The resulting sulfoxides and sulfones are more polar and have different reactivities compared to the parent thioether. The ability of sulfur to participate in such electron transfer processes is a key feature of its biochemistry and chemical reactivity. nih.govresearchgate.net
Table 3: Oxidation States of Sulfur in this compound and its Derivatives
| Compound Type | Sulfur Functional Group | Oxidation State of Sulfur |
| Thioether (Parent) | R-S-R' | -2 |
| Sulfoxide | R-S(O)-R' | 0 |
| Sulfone | R-S(O)₂-R' | +2 |
This interactive table shows the change in sulfur's oxidation state upon oxidation.
Radical Reactions and Their Role in this compound Chemistry
Organosulfur compounds can participate in radical chain reactions, although they are generally more stable than analogous seleno- or halo-compounds. rsc.org The presence of the thioether linkage provides a site for radical-mediated processes.
One significant pathway involves the reaction with highly reactive species like hydroxyl radicals (HO•). nih.gov The reaction of a thioether with a hydroxyl radical can proceed via one-electron oxidation. nih.gov Another key radical reaction is hydrogen-atom abstraction from a carbon adjacent to the sulfur, which can initiate further transformations. libretexts.org
Thiyl radicals (RS•) are characteristic intermediates in sulfur chemistry. libretexts.org While often formed by hydrogen abstraction from thiols, they can also arise from the homolytic cleavage of a C-S bond under certain conditions, such as high temperatures or photolysis. These radicals can then undergo addition reactions to carbon-carbon multiple bonds or participate in other radical propagation steps. libretexts.org Due to their stability and reactivity, thioethers can be engineered to act as effective precursors for carbon-centered radicals in synthetic chemistry. rsc.org
Thermal and Photochemical Transformations of this compound
The response of this compound to heat and light is dictated by the stability of its various bonds. The C-S bond in thioethers is weaker than the C-C or C-O bond and can be cleaved under thermal or photochemical conditions.
Thermal Transformations: At elevated temperatures, homolytic cleavage of the C-S bond can occur, generating radical intermediates. Depending on the reaction conditions, these intermediates can lead to complex mixtures of rearranged or fragmented products. nih.gov For instance, heating can sometimes lead to cyclization or isomerization, potentially involving intermediates like ortho-quinodimethanes if the aromatic ring participates. nih.gov
Photochemical Transformations: Thioethers can be synthesized using photochemical methods, for example, by intercepting photochemically generated aryl radicals with a sulfur source. nih.gov Conversely, irradiation of thioethers can promote them to an excited state, leading to C-S bond cleavage or other rearrangements. rsc.org The specific outcome depends heavily on the wavelength of light used and the presence of photosensitizers. For example, in the presence of a sensitizer (B1316253) and oxygen, a [4+2] cycloaddition of singlet oxygen to the aromatic diene system could potentially occur. nih.gov
Derivatization Strategies for Structural Modification of this compound
Derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. libretexts.org This is often done to enhance detectability for analytical methods or to modify the compound's properties for other applications. nih.govresearchgate.net
The ethylsulfanyl side chain offers several handles for chemical modification.
Oxidation: As discussed in the redox section, the sulfur atom can be selectively oxidized to a sulfoxide or a sulfone. This changes the polarity and coordinating ability of the side chain.
Alkylation at Sulfur: Reaction with alkylating agents converts the thioether into a sulfonium salt, introducing a positive charge and a new alkyl group. libretexts.org
C-S Bond Cleavage: The carbon-sulfur bonds can be cleaved under reductive conditions. For example, using Raney nickel can lead to hydrogenolysis, removing the sulfur group entirely and replacing it with hydrogen. wikipedia.org This would convert the side chain to a simple propyl group.
Modification of the Ethyl Group: While less direct, it is conceivable to functionalize the ethyl group of the ethylsulfanyl moiety, for instance, via radical halogenation at the terminal methyl group under specific conditions, although reactions at other sites (like the benzylic position) might be more favorable.
Table 4: Potential Derivatization Reactions of the Ethylsulfanyl Side Chain
| Reagent/Condition | Site of Reaction | Resulting Functional Group |
| m-CPBA (1 eq.) | Sulfur Atom | Sulfoxide |
| m-CPBA (>2 eq.) | Sulfur Atom | Sulfone |
| Methyl Iodide (CH₃I) | Sulfur Atom | Methylsulfonium Iodide |
| Raney Nickel (Ra-Ni), H₂ | C-S Bonds | Alkane (Desulfurization) |
This interactive table summarizes key strategies for modifying the side chain of this compound.
Functionalization of the Methylbenzene Ring
The methylbenzene (or toluene) moiety of the molecule is amenable to functionalization primarily through electrophilic aromatic substitution and directed ortho-metalation reactions. The regiochemical outcome of these reactions is governed by the electronic and steric influence of the existing methyl and 1-(ethylsulfanyl)ethyl substituents.
Electrophilic Aromatic Substitution:
Both the methyl group and the 1-(ethylsulfanyl)ethyl group are classified as activating, ortho, para-directing groups for electrophilic aromatic substitution. chemguide.co.uklibretexts.org The methyl group is a simple alkyl group that activates the ring through inductive electron donation and hyperconjugation. The 1-(ethylsulfanyl)ethyl group, being a secondary alkyl substituent, also activates the ring via an inductive effect.
When considering the introduction of an electrophile (E⁺), the substitution pattern is determined by the combined directing effects of these two groups. The available positions for substitution are C4, C5, and C6 (numbering from the methyl-bearing carbon as C1 and the ethylsulfanyl-substituted carbon as C2 is avoided for clarity; standard IUPAC numbering places the ethylsulfanyl-ethyl group at position 1 and the methyl at position 2).
Position 6: This position is ortho to the 1-(ethylsulfanyl)ethyl group and meta to the methyl group.
Position 4: This position is para to the methyl group and meta to the 1-(ethylsulfanyl)ethyl group.
Position 3 and 5: These positions are ortho to the methyl group and para to the 1-(ethylsulfanyl)ethyl group respectively.
Given that both are activating groups, substitution is strongly favored, and the reaction rate is faster than that of benzene itself. libretexts.org The precise ratio of isomers formed would depend on the specific reaction conditions and the nature of the electrophile, with steric hindrance playing a significant role. For instance, bulky electrophiles would likely favor substitution at the less hindered position 4. Typical electrophilic substitution reactions such as nitration and halogenation are expected to yield a mixture of isomeric products. libretexts.org
Directed ortho-Metalation (DoM):
A more regioselective method for functionalizing the aromatic ring is directed ortho-metalation. In this strategy, a heteroatom-containing group directs a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho-position, forming a lithiated intermediate that can then be quenched with an electrophile.
While the thioether sulfur atom in the (ethylsulfanyl)ethyl group is a potential directing metalation group (DMG), its effectiveness is influenced by its position on a side chain. More effective direction is often seen when the heteroatom is closer to the ring. However, lithiation of aromatic compounds can be directed by substituents possessing heteroatoms. arkat-usa.org For instance, the lithiation of various substituted benzylamines has been shown to occur regioselectively on the aromatic ring. arkat-usa.org In the case of this compound, treatment with a strong base like tert-butyllithium (B1211817) (t-BuLi) could potentially lead to lithiation at the C6 position, ortho to the carbon bearing the thioether side chain. This would provide a powerful route to 1,2,6-trisubstituted benzene derivatives.
Table 1: Potential Functionalization Reactions of the Methylbenzene Ring
| Reaction | Reagents | Potential Products | Comments |
| Nitration | Conc. HNO₃, Conc. H₂SO₄, 30°C | Mixture of nitro-isomers, primarily at positions 4 and 6. | The reaction is expected to be faster than the nitration of benzene. libretexts.org The methyl and alkyl groups are ortho, para-directing. chemguide.co.uklibretexts.org |
| Bromination | Br₂, FeBr₃ | Mixture of bromo-isomers, primarily at positions 4 and 6. | Iron(III) bromide acts as a Lewis acid catalyst to generate the electrophile. |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Mixture of acyl-isomers, primarily at the less sterically hindered position 4. | The acyl group is deactivating, preventing multiple acylations. |
| Directed ortho-Metalation | 1. t-BuLi, THF, -78°C2. Electrophile (E⁺) | 1-[1-(Ethylsulfanyl)ethyl]-6-(E)-2-methylbenzene | This provides a regioselective route to the 6-substituted product, avoiding isomeric mixtures. arkat-usa.org |
Strategies for Chiral Center Manipulation
The chiral center at the carbon atom bonded to the sulfur atom presents opportunities for stereocontrolled synthesis and transformation. The development of enantiomerically pure forms of this compound can be approached through asymmetric synthesis or the resolution of racemic mixtures.
Asymmetric Synthesis:
The direct construction of the chiral thioether in an enantioselective manner is a primary strategy. This can be achieved through several established methods in asymmetric synthesis:
Nucleophilic Substitution: A common approach involves the SN2 reaction of an ethanethiolate nucleophile with a chiral electrophile. For example, a chiral 1-(2-methylphenyl)ethyl derivative bearing a good leaving group (e.g., tosylate, triflate, or halide) can be reacted with sodium ethanethiolate. If the starting material is enantiomerically pure, the reaction proceeds with inversion of configuration to yield the desired enantiomer of the thioether. masterorganicchemistry.com This method relies on the availability of the chiral precursor alcohol or halide.
α-Lithiation of Achiral Thioethers: Deprotonation of an achiral thioether, such as ethyl 2-methylbenzyl sulfide, at the carbon adjacent to the sulfur atom using a strong base in the presence of a chiral ligand can generate a configurationally stable organolithium species. Subsequent reaction with an electrophile, such as methyl iodide, can proceed with high enantioselectivity. nih.gov
Enantioselective Reduction: The enantioselective reduction of a prochiral ketone, 1-(2-methylphenyl)ethan-1-one, to the corresponding chiral alcohol, followed by conversion to a thioether (e.g., via a Mitsunobu reaction with ethanethiol), is a viable pathway. nih.gov The Mitsunobu reaction typically proceeds with inversion of stereochemistry.
Chiral Resolution:
If the compound is synthesized as a racemic mixture, it can be resolved into its constituent enantiomers.
Diastereomeric Salt Formation: While the thioether itself is not basic enough for classical salt resolution, the molecule could potentially be functionalized with an acidic or basic handle. For example, oxidation of the methyl group to a carboxylic acid would allow for the formation of diastereomeric salts with a chiral amine. After separation of the diastereomers by crystallization, the carboxylic acid could be reduced back to the methyl group.
Derivatization with a Chiral Auxiliary: The racemate can be reacted with an enantiomerically pure chiral derivatizing agent to form a mixture of diastereomers. For instance, methods have been developed for the chiral discrimination of thiols by reacting them with o-phthalaldehyde (B127526) and a chiral amine to form diastereoisomeric isoindole derivatives, which can be separated chromatographically. acs.org A similar concept could be adapted for chiral thioethers.
Manipulation of the Existing Chiral Center:
Once an enantiomerically pure form of this compound is obtained, the chiral center can undergo further transformations. For example, the thioether can be oxidized to a chiral sulfoxide using an oxidant like m-CPBA. masterorganicchemistry.com The resulting diastereomeric sulfoxides could be separated, and the sulfoxide could then be reduced back to the thioether, providing another means of resolution.
Table 2: Strategies for Stereochemical Control
| Strategy | Method | Reagents/Process | Expected Outcome |
| Asymmetric Synthesis | SN2 Substitution | (R)-1-(2-methylphenyl)ethyl tosylate + NaSEt | (S)-1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene via inversion of configuration. masterorganicchemistry.com |
| Asymmetric Synthesis | Chiral Ligand-Mediated Lithiation/Alkylation | Ethyl 2-methylbenzyl sulfide + s-BuLi/sparteine, then MeI | Enantioenriched product. The enantioselectivity depends on the chiral ligand used. nih.gov |
| Chiral Resolution | Chromatographic Separation of Diastereomers | Reaction with a chiral derivatizing agent, followed by HPLC on a chiral stationary phase. | Separation of the two enantiomers. |
| Chiral Center Manipulation | Oxidation to Sulfoxide | (rac)-Thioether + m-CPBA | Formation of a mixture of two diastereomeric sulfoxides, which may be separable. masterorganicchemistry.com |
Mechanistic Investigations of Reactions Involving 1 1 Ethylsulfanyl Ethyl 2 Methylbenzene
Elucidation of Reaction Mechanisms via Kinetic Studies
Kinetic studies are a cornerstone for elucidating reaction mechanisms, as they provide quantitative data on how reaction rates are affected by changes in reactant concentrations, temperature, and catalysts. ias.ac.in For reactions involving 1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene, such as oxidation or substitution, kinetic analysis would reveal the order of the reaction with respect to each reactant, offering clues about the molecularity of the rate-determining step.
A common reaction for thioethers is oxidation to sulfoxides and subsequently to sulfones. A kinetic study of the oxidation of this compound, for instance with an oxidant like hydrogen peroxide, would likely follow a second-order rate law, being first order in both the thioether and the oxidant. rsc.org
Rate = k[C₁₁H₁₆S][Oxidant]
By systematically varying the initial concentrations of the thioether and the oxidant and measuring the initial reaction rate, the rate constant (k) can be determined. The data can be presented to confirm the reaction order.
Table 1: Hypothetical Kinetic Data for the Oxidation of this compound
| Experiment | [Thioether] (mol/L) | [Oxidant] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁴ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁴ |
| 3 | 0.10 | 0.20 | 3.0 x 10⁻⁴ |
In another example, reactions involving nucleophilic substitution at the sulfur atom, where the thioether acts as a nucleophile, would also be amenable to kinetic analysis. youtube.com The rate of formation of a sulfonium (B1226848) salt from the reaction of this compound with an alkyl halide would be expected to follow an Sɴ2 mechanism, with the rate dependent on the concentration of both reactants. youtube.commasterorganicchemistry.com
Isotope Labeling Experiments for Mechanistic Pathway Confirmation
Isotope labeling is a powerful technique used to trace the path of specific atoms throughout a chemical reaction, providing definitive evidence for proposed mechanistic pathways. ias.ac.inwikipedia.org By replacing an atom in a reactant with one of its heavier isotopes (e.g., ²H for ¹H, ¹³C for ¹²C, or ³⁴S for ³²S), its fate in the product molecules can be determined using techniques like mass spectrometry or NMR spectroscopy. wikipedia.orgresearchgate.net
For reactions of this compound, several labeling strategies could be employed to confirm mechanisms:
Sɴ2 Reactions: In a nucleophilic substitution reaction where the thioether is attacked by a nucleophile, labeling the ethyl group attached to the sulfur with ¹³C could confirm whether this group is displaced. Similarly, in reactions where the thioether itself acts as a nucleophile, using a labeled alkyl halide would show the transfer of the labeled alkyl group to the sulfur atom, forming a sulfonium salt. libretexts.org Experiments with chiral, isotopically-labeled substrates have been used to demonstrate that Sɴ2 reactions at sulfur proceed with an inversion of configuration. libretexts.org
Electrophilic Aromatic Substitution (EAS): To confirm the mechanism of substitution on the methylbenzene ring, deuterium (B1214612) can be incorporated at one of the aromatic positions. The absence of a significant kinetic isotope effect (i.e., the C-D bond breaks at a similar rate to a C-H bond) would support the standard EAS mechanism, where the initial attack by the electrophile is the slow, rate-determining step, and the subsequent deprotonation is fast. masterorganicchemistry.com
Table 2: Potential Isotope Labeling Experiments and Mechanistic Insights
| Reaction Type | Labeled Reactant | Isotope | Analytical Technique | Mechanistic Question Answered |
| Nucleophilic Attack on Sulfur | 1-[1-(Ethylsulfanyl-³⁴S)ethyl]-2-methylbenzene | ³⁴S | Mass Spectrometry | Does the sulfur atom remain in the main product structure? |
| Sɴ2 Alkylation of Sulfur | ¹³CH₃I | ¹³C | NMR, Mass Spectrometry | Confirms the formation of a sulfonium salt via direct transfer of the methyl group. |
| Electrophilic Bromination | Deuterated aromatic ring | ²H (D) | Kinetic Analysis | Confirms that C-H (or C-D) bond cleavage is not the rate-determining step. masterorganicchemistry.com |
Intermediate Identification and Characterization in this compound Reactions
The short-lived, high-energy species that form and are consumed during a reaction are known as intermediates. Their identification and characterization are vital for a complete understanding of the reaction mechanism. Depending on the reaction type, this compound can form several key intermediates.
Sulfonium Ions: When a thioether acts as a nucleophile and attacks an electrophile (like an alkyl halide), the resulting intermediate is a positively charged sulfonium ion. youtube.comnih.gov These species are key intermediates in many alkylation and rearrangement reactions. wikipedia.org
Sulfoxides and Sulfones: In oxidation reactions, the thioether is converted first to a sulfoxide (B87167) and then, with further oxidation, to a sulfone. nih.gov These are stable molecules but are also intermediates in pathways leading to other products.
Arenium Ions (Sigma Complexes): During electrophilic substitution on the aromatic ring, the electrophile adds to the ring, breaking its aromaticity and forming a carbocation intermediate known as an arenium ion or sigma complex. masterorganicchemistry.com This intermediate is resonance-stabilized, with the positive charge delocalized over the ring. The subsequent loss of a proton restores aromaticity.
These intermediates can often be detected and characterized using spectroscopic methods under specific conditions (e.g., at low temperatures to increase their lifetime).
Table 3: Likely Intermediates in Reactions of this compound
| Reaction Type | Key Intermediate | Structure | Detection Method |
| Alkylation of Sulfur | Sulfonium Ion | [R-S⁺(R')-R''] | NMR Spectroscopy (low temp), Mass Spectrometry |
| Oxidation | Sulfoxide | R-S(=O)-R' | IR, NMR, Chromatography (as stable product) |
| Electrophilic Nitration | Arenium Ion | C₁₁H₁₆NO₂⁺ | NMR Spectroscopy (in superacid media) |
Transition State Analysis and Energy Profile Mapping
The transition state is the highest energy point along the reaction coordinate between reactants and intermediates or products. masterorganicchemistry.com Its structure and energy determine the activation energy and thus the rate of the reaction. While transition states cannot be isolated, their properties can be inferred from kinetic data and, more directly, modeled using computational chemistry. mdpi.com
For a reaction involving this compound, computational methods like Density Functional Theory (DFT) can be used to map the entire energy profile. mdpi.com For example, in an Sɴ2 reaction at the sulfur atom, the transition state would feature a partially formed bond between sulfur and the incoming electrophile and a partially broken bond to the leaving group. libretexts.org
A reaction energy diagram visually represents these energy changes. For the two-step electrophilic substitution on the benzene (B151609) ring, the diagram would show two peaks for the two transition states, with a valley in between representing the arenium ion intermediate. masterorganicchemistry.com The first transition state, leading to the disruption of aromaticity, would represent the highest energy barrier and thus correspond to the rate-determining step. masterorganicchemistry.com
Table 4: Representative Calculated Activation Energies for Analogous Reactions
| Reaction Type | Model Compound | Method | Calculated Activation Energy (kcal/mol) | Reference |
| H-abstraction by O₂ | Ethylbenzene-OH adduct | DFT | 2.74 | mdpi.com |
| O₂ Addition | Ethylbenzene-OH adduct | DFT | 1.53 | mdpi.com |
| Base Hydrolysis | Fe(II) Schiff Base Complex | Experimental | ~16-20 (Ea) | researchgate.net |
These computational and kinetic analyses provide a detailed picture of the energy landscape of a reaction, explaining why certain pathways are favored over others and allowing for a predictive understanding of chemical reactivity. mdpi.comresearchgate.net
Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 1 1 Ethylsulfanyl Ethyl 2 Methylbenzene and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of "1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene." It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
Multidimensional NMR Techniques (2D-COSY, HSQC, HMBC, NOESY)
While one-dimensional (1D) ¹H and ¹³C NMR spectra provide fundamental information on the number and type of protons and carbons, complex molecules like this compound often exhibit overlapping signals that require advanced two-dimensional (2D) techniques for full assignment. usask.caemerypharma.com
2D-COSY (Correlation Spectroscopy): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For the target molecule, COSY would reveal correlations between the methine proton (CH) and the methyl protons of the ethyl group attached to the sulfur, as well as with the other ethyl group's methyl protons. It would also show couplings between the adjacent protons on the aromatic ring. emerypharma.com
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton-carbon pairs. sdsu.edu It is a powerful tool for assigning carbon signals by linking them to their known proton chemical shifts. Each CH, CH₂, and CH₃ group in this compound would produce a distinct correlation peak in the HSQC spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-4 bonds) between protons and carbons. youtube.com This is particularly useful for identifying quaternary carbons (which have no attached protons) and for piecing together different molecular fragments. emerypharma.com For instance, the protons of the tolyl-methyl group would show an HMBC correlation to the C1 and C2 carbons of the benzene (B151609) ring, confirming their connectivity.
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies atoms that are close to each other in space, regardless of whether they are connected through bonds. slideshare.net This is crucial for determining the molecule's preferred conformation and stereochemistry. For example, NOESY could reveal spatial proximity between the protons of the tolyl-methyl group and the protons of the ethyl group, providing insights into the rotational orientation around the C-C bond.
A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on standard values for similar chemical environments. docbrown.infodocbrown.infochemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key 2D NMR Correlations (HMBC) |
|---|---|---|---|
| Aromatic CH (4 protons) | ~7.0-7.3 | ~125-130 | Correlations to other aromatic carbons and the benzylic carbon |
| Aromatic C-CH₃ | - | ~135 | Correlations from CH₃ protons and adjacent aromatic protons |
| Aromatic C-CH | - | ~140 | Correlations from the benzylic CH proton and adjacent aromatic protons |
| Tolyl-CH₃ | ~2.3 | ~19 | Correlations to aromatic C1, C2, and C6 |
| Benzylic CH | ~3.8 | ~45 | Correlations to aromatic carbons, CH₃ carbon, and S-CH₂ carbon |
| Benzylic CH-CH₃ | ~1.5 | ~21 | Correlations to benzylic CH carbon and aromatic C1 |
| S-CH₂ | ~2.5 | ~26 | Correlations to benzylic CH carbon and S-CH₂-CH₃ carbon |
| S-CH₂-CH₃ | ~1.2 | ~15 | Correlation to S-CH₂ carbon |
Solid-State NMR Applications
While solution-state NMR is more common for molecules of this size, solid-state NMR (ssNMR) offers unique insights, particularly for studying crystalline derivatives or polymers. The primary challenge in ssNMR of sulfur-containing compounds is the properties of the sulfur-33 (³³S) isotope. ³³S has a low natural abundance (0.76%) and is a quadrupolar nucleus, which leads to very broad signals and low sensitivity. mdpi.com Despite these difficulties, advances in high-field magnets and specialized techniques can provide information about the local electronic environment around the sulfur atom that is inaccessible by other methods. mdpi.comnih.gov For this compound, ³³S ssNMR could, in principle, directly probe the sulfur atom's chemical environment, though it would be a technically demanding experiment. researchgate.net
Mass Spectrometry Techniques for Fragmentation Pathway Analysis and Accurate Mass Measurement
Mass spectrometry (MS) is a destructive analytical technique that provides information about a molecule's mass and, through fragmentation, its structure.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), often to within a few parts per million (ppm). This accuracy allows for the determination of the exact elemental formula of the parent ion and its fragments. nih.gov For this compound (C₁₁H₁₆S), the calculated exact mass is different from that of other isobaric compounds (molecules with the same nominal mass but different elemental formulas), allowing for its unambiguous identification in a complex mixture.
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them and analyzing the resulting pieces. nationalmaglab.org In an MS/MS experiment, the molecular ion of this compound ([M]⁺) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are detected. wikipedia.orggre.ac.uk The fragmentation pattern is highly characteristic of the molecule's structure.
For alkyl aryl sulfides, fragmentation often occurs at the bonds adjacent to the sulfur atom (α-cleavage) and at the benzylic position. miamioh.edunih.gov Key fragmentation pathways for this compound would include:
Benzylic Cleavage: The most favorable fragmentation would likely be the cleavage of the C-S bond to lose an ethylthio radical (•SCH₂CH₃), resulting in a stable benzylic carbocation.
Alpha-Cleavage: Cleavage of the bond between the benzylic carbon and the tolyl group would also be a prominent pathway.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z Value | Proposed Fragment Structure | Origin of Fragment |
|---|---|---|
| 180 | [C₁₁H₁₆S]⁺• | Molecular Ion (Parent) |
| 119 | [C₉H₁₁]⁺ | Loss of •SCH₂CH₃ from the molecular ion (Benzylic Cleavage) |
| 105 | [C₈H₉]⁺ | Loss of •CH₃ from the m/z 119 fragment (Tropylium ion formation) docbrown.info |
| 91 | [C₇H₇]⁺ | Loss of the entire ethyl side chain from the aromatic ring, followed by rearrangement to the stable tropylium (B1234903) ion. docbrown.info |
| 61 | [CH₃CH₂S]⁺ | Charge retention on the ethylthio fragment after C-C bond cleavage. |
X-ray Crystallography for Absolute Stereochemistry and Conformation of Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. windows.net While the parent compound this compound may be a liquid or oil at room temperature, a suitable crystalline derivative could be synthesized for analysis. For example, oxidation of the sulfide (B99878) to a sulfone or sulfoxide (B87167) often yields a crystalline solid.
This technique would provide definitive information on:
Absolute Stereochemistry: The chiral center at the benzylic carbon means the compound exists as a pair of enantiomers (R and S forms). X-ray crystallography of a derivative containing a heavy atom or a chiral co-crystallizing agent can determine the absolute configuration of this center. uou.ac.in
Conformation: The analysis reveals precise bond lengths, bond angles, and torsion angles, offering an exact picture of the molecule's preferred conformation in the solid state. windows.net This data can confirm the spatial relationships between the tolyl group and the ethylsulfanyl moiety, validating findings from NOESY experiments. The structure of a related cyclic thioether has been confirmed by single-crystal X-ray diffraction analysis, demonstrating the power of this technique for organosulfur compounds. acs.org
Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis in Reaction Products
Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Raman techniques, is indispensable for identifying functional groups and monitoring chemical transformations. These two methods are complementary; FT-IR measures the absorption of infrared radiation, while Raman spectroscopy measures the inelastic scattering of monochromatic light. wikipedia.org The analysis of reaction products involving this compound would focus on characteristic vibrations of its constituent parts: the ortho-substituted benzene ring, the ethyl group, and the thioether linkage.
In the analysis of reaction products, FT-IR and Raman spectra provide a molecular fingerprint, allowing for the confirmation of the intended structure or the identification of byproducts. For instance, if this compound were synthesized or modified, vibrational spectroscopy would be used to verify the presence of the key functional groups.
Key Vibrational Modes:
Aromatic Ring Vibrations: The 1,2-disubstituted (ortho) benzene ring gives rise to a series of characteristic bands. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. slideshare.net C-C stretching vibrations within the aromatic ring are observed in the 1625-1430 cm⁻¹ range. wikipedia.org Out-of-plane C-H bending is particularly diagnostic for substitution patterns, with ortho-substituted benzenes showing a strong band around 750 cm⁻¹.
Alkyl Group Vibrations: The ethyl and methyl groups exhibit characteristic C-H stretching and bending modes. Asymmetric and symmetric stretching vibrations of CH₃ and CH₂ groups are found in the 2975-2850 cm⁻¹ region. bhu.ac.in Bending (scissoring) vibrations for CH₂ typically appear around 1465 cm⁻¹, while CH₃ bending modes are found near 1450 cm⁻¹ and 1375 cm⁻¹.
Thioether (C-S) Vibrations: The carbon-sulfur (C-S) stretching vibration is a key marker for the thioether group. This bond generally produces a weak to medium intensity band in the infrared spectrum and a more variable intensity band in the Raman spectrum. nih.gov Its position can vary significantly based on the surrounding molecular structure, but for alkyl aryl sulfides, it is typically observed in the 710-600 cm⁻¹ range. slideshare.netwikipedia.orgrsc.org This region can be complex, and the C-S stretch may couple with other vibrations, making definitive assignment challenging without computational support.
The combination of FT-IR and Raman spectroscopy provides a more complete vibrational characterization of molecules. nih.gov Theoretical calculations using methods like Density Functional Theory (DFT) are often employed to predict vibrational frequencies and assist in the unambiguous assignment of experimental bands for complex molecules. nih.gov
Table 1: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|---|
| Aromatic C-H Stretch | Benzene Ring | 3100 - 3000 | Medium to Weak | Medium to Strong |
| Alkyl C-H Stretch | -CH₃, -CH₂-, -CH- | 3000 - 2850 | Strong | Strong |
| Aromatic C=C Stretch | Benzene Ring | 1610 - 1580, 1500 - 1450 | Medium to Strong | Medium to Strong |
| Alkyl C-H Bend | -CH₃, -CH₂- | 1470 - 1370 | Medium | Medium |
| Aromatic C-H Out-of-Plane Bend | ortho-disubstituted Ring | ~750 | Strong | Weak |
| C-S Stretch | Thioether | 710 - 600 | Weak to Medium | Medium |
Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignments of Enantiomers
Since this compound contains a chiral center at the carbon atom bonded to the sulfur and the o-tolyl group, it exists as a pair of enantiomers (R and S). Chiroptical spectroscopy, which measures the differential interaction of chiral molecules with left and right circularly polarized light, is the primary method for determining the absolute configuration of such enantiomers in solution. vanderbilt.edudtu.dk The main techniques are Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD).
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption between left and right circularly polarized light (ΔA = A_L - A_R) as a function of wavelength. nih.gov A CD signal is only observed within an absorption band of a chromophore that is itself chiral or is perturbed by a nearby chiral center. nih.gov In this compound, the benzene ring acts as the primary chromophore in the UV region. Although the benzene ring itself is achiral, its electronic transitions are perturbed by the adjacent stereocenter, making it "chiroptically active."
The resulting CD spectrum exhibits positive or negative peaks, known as Cotton effects, corresponding to the UV absorption bands of the aromatic ring. wikipedia.org The enantiomers of this compound would produce mirror-image CD spectra; where one enantiomer shows a positive Cotton effect, the other will show a negative one of equal magnitude. nih.gov By comparing the experimentally measured CD spectrum to a spectrum predicted for a specific configuration (e.g., the S-enantiomer) using quantum-chemical calculations (typically time-dependent DFT), the absolute configuration of the synthesized product can be unambiguously assigned. libretexts.org
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of wavelength. vanderbilt.edu While a simple optical rotation measurement is often taken at a single wavelength (e.g., the sodium D-line at 589 nm), an ORD curve provides much more structural information. nih.gov In regions near a chromophore's absorption band, the ORD curve shows a characteristic peak and trough, which is also known as a Cotton effect. slideshare.netnih.gov
A positive Cotton effect in ORD is characterized by a peak at a longer wavelength and a trough at a shorter wavelength, while a negative Cotton effect shows the opposite pattern. nih.govnih.gov The sign of the Cotton effect is directly related to the stereochemistry of the molecule. slideshare.net Similar to CD, comparing the experimental ORD curve with computationally predicted curves allows for the assignment of the absolute configuration. rsc.org The combination of CD and ORD provides a powerful and reliable method for stereochemical elucidation. nih.gov
Table 2: Principles of Chiroptical Spectroscopy for Stereochemical Analysis
| Technique | Principle | Measured Property | Application to this compound |
|---|---|---|---|
| Circular Dichroism (CD) | Differential absorption of left vs. right circularly polarized light by a chiral molecule. nih.gov | Ellipticity (θ) or ΔA vs. Wavelength (nm) | Determination of the sign (+/-) of the Cotton effect associated with the benzene chromophore to assign R/S configuration by comparison with theoretical spectra. |
| Optical Rotatory Dispersion (ORD) | Variation of optical rotation with the wavelength of polarized light. vanderbilt.edu | Specific Rotation [α] vs. Wavelength (nm) | Analysis of the shape and sign of the Cotton effect curve (anomalous dispersion) to confirm the absolute configuration. nih.gov |
Theoretical and Computational Chemistry Approaches to 1 1 Ethylsulfanyl Ethyl 2 Methylbenzene
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. wikipedia.org These methods determine the electronic structure, from which numerous other properties can be derived. northwestern.eduarxiv.org For 1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene, such calculations can illuminate its stability, electronic properties, and potential for chemical transformation.
Detailed Research Findings: The electronic character of a molecule is primarily described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). wuxiapptec.com The HOMO-LUMO energy gap (ΔE) is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. irjweb.comajchem-a.com
Quantum chemical methods, particularly Density Functional Theory (DFT), can be used to calculate these orbital energies and derive global reactivity descriptors. researchgate.netnist.gov These descriptors quantify aspects of a molecule's reactivity.
Illustrative Calculated Electronic Properties for this compound: This table presents hypothetical values for this compound, calculated using a DFT method (e.g., B3LYP/6-31G(d)), to illustrate the type of data generated.
| Calculated Property | Hypothetical Value | Significance |
| HOMO Energy | -6.15 eV | Indicates electron-donating capability. |
| LUMO Energy | -0.98 eV | Indicates electron-accepting capability. |
| HOMO-LUMO Gap (ΔE) | 5.17 eV | Suggests moderate kinetic stability. irjweb.comresearchgate.net |
| Ionization Potential (I) | 6.15 eV | Energy required to remove an electron. |
| Electron Affinity (A) | 0.98 eV | Energy released upon adding an electron. |
| Electronegativity (χ) | 3.57 eV | Overall ability to attract electrons. |
| Chemical Hardness (η) | 2.59 eV | Resistance to change in electron distribution. |
| Electrophilicity Index (ω) | 2.46 eV | Propensity to act as an electrophile. |
These parameters collectively provide a comprehensive profile of the molecule's electronic nature and help predict how it will behave in chemical reactions. wuxiapptec.commdpi.com
Molecular Dynamics Simulations of this compound Interactions
Molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of molecular behavior at the atomic level. sciencepublishinggroup.comnih.gov Unlike quantum methods that focus on electronic structure, MD uses classical mechanics to explore the conformational landscape and intermolecular interactions of a system. acs.org To run an MD simulation, a force field is required, which is a set of parameters and potential energy functions that describe the forces between atoms. nih.gov
Detailed Research Findings: An MD simulation of this compound would require a well-parameterized force field, such as a general force field like GAFF or CGenFF, possibly with custom parameters for the organosulfur moiety to ensure accuracy. rsc.orgacs.org The simulation would typically place the molecule in a box of solvent (e.g., water or an organic solvent) and solve Newton's equations of motion for every atom over a set period, from nanoseconds to microseconds. acs.orgdovepress.com
Analysis of the resulting trajectory can reveal:
Solvation Structure: How solvent molecules arrange around the solute.
Conformational Dynamics: The flexibility of the side chains and preferred orientations.
Intermolecular Interactions: The nature and lifetime of interactions with other molecules, which is crucial for understanding its behavior in mixtures or as a potential contaminant. nih.gov For instance, a related compound, 1-ethyl-2-methylbenzene (B166441), was studied via MD to investigate its antifouling properties on a membrane surface. sciencepublishinggroup.com
Typical Parameters for an MD Simulation: This table outlines a sample set of parameters for setting up an MD simulation of the target molecule.
| Parameter | Example Setting | Purpose |
| Force Field | CGenFF / GAFF | Defines the potential energy of the system. nih.gov |
| System Setup | 1 molecule in a 50Å cubic box of water | Simulates the molecule in a solvent environment. |
| Ensemble | NVT, then NPT | Maintains constant Number of particles, Volume, and Temperature, then constant Pressure. dovepress.com |
| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Time Step | 2 fs | The interval for integrating equations of motion. nih.gov |
| Simulation Length | 200 ns | Duration of the simulation to ensure adequate sampling. |
DFT Studies for Reaction Pathway Elucidation and Mechanistic Insights
Density Functional Theory (DFT) is a highly effective computational method for investigating chemical reaction mechanisms due to its favorable balance of accuracy and computational cost. sumitomo-chem.co.jprsc.org It can be used to map the potential energy surface of a reaction, identifying the structures and energies of reactants, intermediates, transition states, and products. mdpi.com
Detailed Research Findings: For this compound, DFT could be used to explore various potential reactions, such as oxidation at the sulfur atom or reactions involving the aromatic ring. By calculating the energy profile, one can determine the activation energy (the energy barrier that must be overcome) for each step. acs.org A lower activation energy corresponds to a faster reaction rate.
For example, a study on the oxidation of the thioether group (R-S-R') to a sulfoxide (B87167) (R-SO-R') could be modeled. DFT calculations would involve:
Optimizing the geometries of the reactant (thioether and an oxidant like hydrogen peroxide) and the product (sulfoxide and water).
Locating the transition state structure connecting the reactants and products.
Calculating the vibrational frequencies to confirm that the reactant, product, and transition state are true energy minima or first-order saddle points, respectively.
Illustrative DFT-Calculated Reaction Profile for Thioether Oxidation: This table presents a hypothetical energy profile for the oxidation of the sulfur atom in this compound, calculated at a theoretical level like M06-2X/Def2TZVP. mdpi.com
| Species | Relative Energy (kcal/mol) | Description |
| Reactants | 0.0 | Starting materials (Thioether + H₂O₂) |
| Transition State | +15.2 | Highest energy point along the reaction coordinate. |
| Products | -45.8 | Final products (Sulfoxide + H₂O) |
This analysis would provide crucial mechanistic insights, showing that the reaction is thermodynamically favorable (exothermic) and identifying the kinetic barrier to the reaction. sumitomo-chem.co.jp
Conformational Analysis via Computational Methods
Molecules with rotatable single bonds, such as the ethyl and ethylsulfanyl side chains in this compound, can exist in multiple spatial arrangements known as conformations. mdpi.com Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and to understand the energy barriers between them. nih.gov
Detailed Research Findings: Computational methods are ideal for performing conformational analysis. whiterose.ac.uktandfonline.com A systematic or stochastic search can be performed where the dihedral angles of the flexible side chains are rotated. The energy of each resulting structure is calculated, typically with a computationally inexpensive method initially, followed by higher-accuracy DFT optimization for the low-energy candidates. arxiv.org
Illustrative Conformational Analysis Results: This table shows hypothetical results from a conformational search on this compound, with energies calculated at the B3LYP/6-31G(d) level.
| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) | Population at 298 K |
| 1 | C-C-S-C: 178° (anti) | 0.00 | 65% |
| 2 | C-C-S-C: 65° (gauche) | 0.85 | 22% |
| 3 | C-C-S-C: -68° (gauche) | 0.90 | 13% |
This data indicates that while one conformer is dominant, others are also significantly populated at room temperature, meaning the molecule is flexible rather than existing in a single rigid structure.
Prediction of Spectroscopic Parameters Using Computational Models
Computational quantum chemistry can accurately predict various spectroscopic properties, providing a powerful tool for structure verification and interpretation of experimental spectra. wikipedia.org Methods like DFT and Time-Dependent DFT (TD-DFT) can calculate parameters for NMR, IR, and UV-Vis spectroscopy. faccts.demdpi.com
Detailed Research Findings:
NMR Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method, typically used with DFT, can predict the isotropic shielding constants for nuclei like ¹H and ¹³C. nih.govacs.org These shielding values are then converted to chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). acs.org The calculated shifts can help assign peaks in an experimental spectrum. nih.govacs.org
IR Spectroscopy: DFT calculations can determine the vibrational frequencies and intensities of a molecule. researchgate.net These correspond to the absorption peaks in an IR spectrum. Comparing the calculated spectrum to an experimental one can help identify functional groups and confirm the molecular structure.
UV-Vis Spectroscopy: TD-DFT is used to calculate the energies of electronic transitions, which correspond to the absorption wavelengths (λ_max) in a UV-Vis spectrum. mdpi.comacs.orgnih.gov This provides insight into the molecule's conjugated systems and chromophores.
Illustrative Predicted Spectroscopic Data: The following tables show hypothetical predicted spectroscopic data for this compound. Calculated values are examples of what a DFT/TD-DFT calculation might yield.
Table 6.5.1: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)
| Atom Type | Predicted ¹³C Shift (δ) | Predicted ¹H Shift (δ) |
| Aromatic CH | 126.0 - 130.5 | 7.10 - 7.25 |
| Aromatic C (quaternary) | 135.0 - 142.0 | - |
| CH (benzylic) | 45.5 | 3.85 |
| CH₃ (on ring) | 19.8 | 2.30 |
| CH₂ (sulfanyl) | 25.5 | 2.50 |
| CH₃ (ethyl) | 15.0 | 1.22 |
Table 6.5.2: Predicted Key IR Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Predicted Frequency | Expected Intensity |
| Aromatic C-H Stretch | 3050 - 3100 | Medium |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| C-S Stretch | 650 - 750 | Weak-Medium |
Applications and Functional Exploration of 1 1 Ethylsulfanyl Ethyl 2 Methylbenzene in Advanced Materials and Chemical Technologies
Role of 1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene in Organic Synthesis as a Building Block or Ligand Precursor
In the field of organic chemistry, building blocks are functionalized molecules that serve as the fundamental components for the modular construction of more complex molecular architectures, such as pharmaceuticals, supramolecular complexes, and advanced materials. sigmaaldrich.comalfa-chemistry.comcymitquimica.com The structure of this compound, containing both a nucleophilic sulfur atom and a modifiable aromatic ring, makes it a versatile synthetic building block.
Thioethers are a crucial class of compounds with extensive applications in medicine, biology, agriculture, and materials science. cornell.eduresearchgate.net The sulfur atom in the ethylsulfanyl group of this compound can act as a nucleophile in substitution reactions, similar to the Williamson ether synthesis, to form new carbon-sulfur bonds. masterorganicchemistry.com Furthermore, the thioether moiety can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone, which dramatically alters the electronic properties and steric profile of the molecule, providing a pathway to diverse derivatives. wikipedia.org
The aromatic ring, substituted with both an ethyl and a methyl group, has a specific electronic distribution that directs further electrophilic aromatic substitution reactions such as nitration or halogenation. This allows for the introduction of additional functional groups, expanding its utility as a multi-functional building block.
As a ligand precursor, the sulfur atom possesses lone pairs of electrons that can coordinate with various transition metals. This makes this compound a potential candidate for synthesizing novel ligands for homogeneous catalysis. researchgate.net The development of catalysts is a key area of research, and thioether-containing ligands are known to be effective in a variety of metal-catalyzed reactions. researchgate.net
| Synthetic Utility | Description | Potential Transformation of this compound |
| Building Block | Serves as a foundational molecular unit for constructing more complex structures. alfa-chemistry.com | The compound can be functionalized at the aromatic ring or the thioether group for use in multi-step syntheses. |
| Nucleophilic Reactions | The sulfur atom acts as a nucleophile. | The thioether can react with electrophiles; its conjugate base (thiolate, if formed via cleavage) is an excellent nucleophile. masterorganicchemistry.com |
| Oxidation | The thioether can be oxidized to sulfoxide and sulfone. wikipedia.org | Treatment with oxidizing agents like hydrogen peroxide would yield 1-[1-(Ethylsulfinyl)ethyl]-2-methylbenzene or 1-[1-(Ethylsulfonyl)ethyl]-2-methylbenzene. |
| Ligand Precursor | The sulfur atom can coordinate to metal centers. | Can be used to synthesize novel metal complexes for applications in catalysis. researchgate.net |
| Electrophilic Substitution | The aromatic ring can be functionalized. | Undergoes reactions like nitration, halogenation, or acylation at positions directed by the existing alkyl groups. |
Integration of this compound Moieties into Polymer Architectures
The incorporation of specific functional moieties into polymers is a primary strategy for creating advanced materials with tailored properties. Thioether-containing building blocks are particularly valuable for conferring oxidation sensitivity to polymers. nih.gov For instance, polymers containing thioether groups can undergo a hydrophobic-to-hydrophilic phase transition upon oxidation, a property exploited in smart drug delivery systems. nih.gov
The this compound moiety could be integrated into polymer chains through several methods:
Polymerization of a Functionalized Monomer: If the benzene (B151609) ring of the compound is modified to include a polymerizable group (e.g., a vinyl or styrenyl group), it could be polymerized via standard techniques like free-radical or controlled radical polymerization. This would result in a polymer with the thioether moiety as a pendant group along the backbone.
Polycondensation Reactions: Thioether linkages can be part of the polymer backbone itself. Polysulfide rubbers, for example, are formed through the condensation polymerization of dihaloalkanes and sodium polysulfide. youtube.com A bifunctional derivative of this compound could potentially be used in similar step-growth polymerization processes.
Post-Polymerization Modification: A pre-existing polymer with reactive sites could be modified by attaching the this compound molecule, although this is often a less direct approach.
The inclusion of this specific moiety would be expected to impart properties such as increased refractive index, metal-binding capabilities, and redox-responsiveness to the final polymer material. nih.gov
| Integration Method | Description | Resulting Polymer Architecture | Potential Properties |
| Chain-Growth Polymerization | Polymerization of a vinyl-functionalized derivative of the compound. | Polymer backbone (e.g., polystyrene) with pendant this compound groups. | Oxidation-sensitivity, metal coordination sites. nih.gov |
| Step-Growth Polymerization | Condensation reaction involving a difunctionalized derivative. | The thioether and aromatic units are incorporated directly into the polymer backbone. | Potentially high thermal stability, specific optical properties. |
| Polymer Grafting | Attaching the molecule to an existing reactive polymer. | The moiety is grafted onto the surface or along the chain of a parent polymer. | Modified surface properties, introduction of specific functionalities. |
Application in Supramolecular Chemistry and Self-Assembly Processes
Supramolecular chemistry focuses on chemical systems composed of discrete numbers of molecules associated through non-covalent interactions. Self-assembly is a key process in this field, where molecules spontaneously form ordered structures. Thioether-functionalized aromatic compounds are known to participate in such processes. nih.gov
Research has shown that thioaromatic molecules can form highly oriented and densely packed self-assembled monolayers (SAMs) on metal surfaces, particularly gold and silver. acs.org The sulfur atom of the thioether group serves as a strong anchoring point to the gold surface. rsc.orgresearchgate.net It is therefore highly probable that this compound would also form SAMs on gold. The orientation of the molecules within the monolayer would be governed by a balance between the sulfur-gold interaction and the intermolecular van der Waals forces between the 2-methylbenzene units.
Furthermore, the presence of thioether groups can influence the self-assembly of molecules in solution, leading to the formation of aggregates like columnar stacks. nih.gov These organized structures are of interest for the development of molecular wires and other functional nanoscale objects. The specific substitution pattern on the benzene ring of this compound would play a critical role in directing the geometry of these non-covalent interactions.
| Process | Description | Role of this compound | Potential Outcome |
| Surface Self-Assembly | Spontaneous formation of ordered molecular layers on a substrate. | The thioether sulfur acts as an anchor group to a metal surface like gold. rsc.orgresearchgate.net | Formation of a uniform, densely packed monolayer modifying the surface properties. |
| Solution-Phase Assembly | Formation of aggregates in solution driven by non-covalent forces. | The aromatic and alkyl groups can participate in π-stacking and hydrophobic interactions. | Formation of ordered aggregates such as columnar or lamellar phases. nih.gov |
| Host-Guest Chemistry | A molecule (host) binds another molecule (guest) within a cavity. | Sulfur-containing macrocycles (thiacrown ethers) are excellent hosts for certain ions. acs.org Derivatives could be used to build such hosts. | Creation of selective sensors or transport agents. |
Precursor for Advanced Functional Materials (e.g., optical, electronic, catalytic)
The unique combination of a thioether and a substituted aromatic ring makes this compound a promising precursor for a range of advanced functional materials.
Optical and Electronic Materials: Organic thioether compounds are known to have applications in the development of optical materials. cornell.eduresearchgate.net The sulfur atom, with its available d-orbitals, can influence the electronic structure of a molecule. The electronic and optical properties of materials containing sulfur, such as polythiophenes, are well-documented. researchgate.net Thioether substitution has been shown to alter the linear optical properties and absorption spectra of molecules. nih.gov By oxidizing the thioether in this compound to a sulfoxide or sulfone, the electronic nature of the sulfur center is dramatically changed, providing a method to tune the optical and electronic properties of materials derived from it.
Catalytic Materials: As discussed previously, the ability of the thioether sulfur to coordinate with transition metals makes it an excellent candidate for developing new catalysts. A recent photochemical organocatalytic method for synthesizing thioethers highlights the growing importance of sulfur-containing compounds in catalysis. nih.gov By immobilizing metal complexes of this compound onto a solid support or incorporating them into a polymer, heterogeneous catalysts could be developed that are both active and easily recyclable.
| Material Type | Role of this compound | Underlying Principle | Example Application |
| Optical Materials | Building block for chromophores or polymers. | The thioether group influences the molecule's electronic transitions and refractive index. nih.gov | Non-linear optical devices, high refractive index polymers. |
| Electronic Materials | Precursor for conductive polymers or molecular electronics components. | The sulfur atom can participate in charge transport and its oxidation state can tune conductivity. researchgate.net | Organic light-emitting diodes (OLEDs), field-effect transistors. |
| Catalytic Materials | Ligand precursor for synthesizing metal-organic catalysts. | The thioether sulfur coordinates to a catalytically active metal center. researchgate.net | Catalysts for cross-coupling reactions, oxidation, or reduction. |
Role in Agri-Chemical Research (e.g., as a synthetic intermediate, excluding active ingredient testing/usage)
Organic thioether compounds are recognized for their broad applications in agriculture, often serving as key intermediates in the synthesis of more complex, biologically active molecules. cornell.eduresearchgate.netacs.org The structural motifs present in many pesticides and herbicides are assembled from smaller, functionalized building blocks. A related isomer, 1-(ethylsulfanyl)-4-methylbenzene, is noted for its utility as an intermediate in the production of agrochemicals. cymitquimica.com
Given this precedent, this compound is a logical candidate for use as a synthetic intermediate in agrochemical research programs. Chemists in this field would utilize it as a starting material, modifying its structure through reactions at the thioether group or the aromatic ring to build a library of new compounds for screening. Its role in this context is strictly that of a precursor component for the synthesis of target molecules.
Environmental Behavior and Degradation of this compound: A Review of Current Knowledge
Introduction
This compound is an organosulfur compound characterized by a methylbenzene (toluene) ring substituted with an ethyl group containing a thioether linkage. The environmental fate and behavior of this specific compound are not well-documented in publicly available scientific literature. Consequently, this article synthesizes information based on the known environmental behavior of structurally similar compounds, such as alkylthioarenes and other organosulfur compounds, to provide a predictive assessment of its environmental degradation, transport, and persistence.
Advanced Analytical Methodologies for Detection and Quantification of 1 1 Ethylsulfanyl Ethyl 2 Methylbenzene in Complex Matrices
Chromatographic Techniques for Separation and Quantification (GC-MS, LC-MS/MS)
Chromatographic techniques are powerful tools for separating components from a mixture, and when coupled with mass spectrometry, they provide a robust method for quantification and structural elucidation.
Gas Chromatography-Mass Spectrometry (GC-MS):
GC-MS is a primary technique for the analysis of volatile and semi-volatile organic compounds. phytojournal.com Given the likely volatility of 1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene, GC-MS would be a suitable method for its analysis. The compound would first be separated from the matrix on a capillary column based on its boiling point and polarity. Following separation, the analyte enters the mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, providing a unique fragmentation pattern that can be used for identification and quantification. mdpi.com
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
For less volatile analytes or those that are thermally labile, LC-MS/MS is the method of choice. ed.ac.uk This technique separates compounds in a liquid phase before they are introduced into the mass spectrometer. Tandem mass spectrometry (MS/MS) adds another layer of selectivity and sensitivity by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions. nist.gov This is particularly useful for complex matrices where co-eluting compounds could interfere with the analysis.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation of volatile compounds in the gas phase followed by mass analysis. | Separation of compounds in the liquid phase followed by tandem mass analysis. |
| Typical Column | Capillary column (e.g., DB-5ms) | Reversed-phase column (e.g., C18) |
| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) |
| Expected m/z | Molecular ion and characteristic fragments | Protonated molecule [M+H]+ or adducts |
| LOD (est.) | low ng/L to µg/L | pg/L to ng/L |
| Suitability | High for volatile and thermally stable compounds. | High for a wide range of polarities and thermally labile compounds. researchgate.net |
Table 1: Comparison of GC-MS and LC-MS/MS for the analysis of this compound.
Electrochemical Sensing Approaches for Trace Detection
Electrochemical sensors offer a promising alternative for the rapid and sensitive detection of electroactive compounds. While there is no specific information on the electrochemical behavior of this compound, its thioether group could potentially be oxidized at an electrode surface, allowing for its detection. Techniques such as cyclic voltammetry, differential pulse voltammetry, and amperometry could be explored. The development of a selective sensor would likely involve modifying the electrode surface with a material that has a high affinity for the target analyte.
| Technique | Principle | Potential Advantages | Potential Challenges |
| Cyclic Voltammetry | Measures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation. | Provides information on the redox processes of the analyte. | Lower sensitivity compared to pulse techniques. |
| Differential Pulse Voltammetry | The current is measured immediately before each potential change, and the current difference is plotted as a function of potential. | Higher sensitivity and better resolution than cyclic voltammetry. | Susceptible to matrix interferences. |
| Amperometry | Measures the current resulting from an electrochemical reaction at a constant applied potential. | Simple, rapid, and suitable for continuous monitoring. | Lower selectivity without a selective electrode coating. |
Table 2: Potential electrochemical sensing approaches for this compound.
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which combine two or more analytical methods, are powerful for the comprehensive analysis of complex samples. nih.gov The coupling of a separation technique with a spectroscopic detection method provides both separation and identification capabilities in a single analysis. chemijournal.com For this compound, techniques such as two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) could provide enhanced separation from complex matrix components.
Sample Preparation Strategies for Environmental and Synthetic Matrix Analysis
Effective sample preparation is crucial for accurate and reliable analysis, as it serves to isolate and concentrate the analyte of interest from the matrix. researchgate.net The choice of sample preparation technique depends on the nature of the sample matrix and the concentration of the analyte.
For environmental samples such as water, solid-phase extraction (SPE) would be a suitable method for extracting and concentrating this compound. For soil and sediment samples, techniques like pressurized liquid extraction (PLE) or Soxhlet extraction could be employed. In the context of synthetic reaction mixtures, a simple liquid-liquid extraction (LLE) might be sufficient to isolate the product.
| Sample Matrix | Recommended Technique | Principle |
| Water | Solid-Phase Extraction (SPE) | The analyte is adsorbed onto a solid sorbent, and interfering compounds are washed away. The analyte is then eluted with a small volume of solvent. |
| Soil/Sediment | Pressurized Liquid Extraction (PLE) | Extraction with a solvent at elevated temperature and pressure to increase extraction efficiency. |
| Synthetic Mixture | Liquid-Liquid Extraction (LLE) | The analyte is partitioned between two immiscible liquid phases based on its relative solubility. |
Table 3: Sample preparation strategies for the analysis of this compound.
Future Research Directions, Emerging Challenges, and Potential Opportunities for 1 1 Ethylsulfanyl Ethyl 2 Methylbenzene Research
Unexplored Synthetic Routes and Methodological Innovations
The synthesis of thioethers is a well-established field, yet the specific preparation of 1-[1-(Ethylsulfanyl)ethyl]-2-methylbenzene can benefit from modern methodological advancements that promise greater efficiency, safety, and sustainability. mdpi.comacsgcipr.org Traditional methods for creating aryl thioethers often involve the coupling of thiols with organic halides, which can be limited by the use of foul-smelling and easily oxidized thiols. mdpi.comnih.gov
Future research should focus on developing novel synthetic pathways that circumvent these issues. Key areas for exploration include:
Thiol-Free Synthesis: Investigating the use of thiol surrogates is a promising direction. Reagents like xanthates or isothiouronium salts can serve as odorless and more stable sources of the sulfur moiety, reacting with appropriate precursors to form the desired thioether. mdpi.comresearchgate.net For instance, potassium xanthates (ROCS₂K) have been successfully used to synthesize various alkyl aryl thioethers under transition-metal-free conditions. mdpi.com
Catalytic C-S Bond Formation: While metal-catalyzed cross-coupling reactions are standard, there is room for innovation. nih.govmdpi.com Research into using earth-abundant, non-toxic metal catalysts like iron or copper could provide greener and more economical alternatives to palladium-based systems. mdpi.comnanomaterchem.com Nickel-catalyzed cross-coupling of aryl triflates with alkyl thiols also presents a mild and rapid route. organic-chemistry.org
Direct C-H Thioetherification: A highly atom-economical approach would be the direct functionalization of a C-H bond on the aromatic ring. Photochemical methods that enable the direct alkylation of thiophenols via electron donor-acceptor complexes represent a frontier in C-S bond formation that avoids the need for pre-functionalized aryl halides. researchgate.net
Deoxasulfenylation of Alcohols: Utilizing alcohols as starting materials instead of halides is a greener approach, with water as the only byproduct. nih.govresearchgate.net The development of methods using isothiouronium salts as deoxasulfenylating agents enables a stereoselective, thiol-free synthesis from alcohols, which could be adapted for this specific compound. researchgate.net
| Synthetic Strategy | Description | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Traditional SNAr/SN2 | Reaction of an aryl/alkyl halide with a thiolate anion. acsgcipr.orgacs.org | Well-established, predictable reactivity. | Use of malodorous and toxic thiols, often requires harsh conditions. mdpi.com |
| Metal-Catalyzed Cross-Coupling | Coupling of aryl halides/pseudohalides with thiols using catalysts (e.g., Pd, Cu, Ni). nih.govmdpi.com | Broad substrate scope, high efficiency. mdpi.com | Cost and toxicity of precious metal catalysts, catalyst poisoning by sulfur. nih.gov |
| Thiol-Free Synthesis | Use of thiol surrogates like xanthates or disulfides. mdpi.comorganic-chemistry.org | Avoids malodorous reagents, improved stability and handling. mdpi.com | May require additional steps to prepare the surrogate. researchgate.net |
| Direct Alcohol Substitution | Reaction of an alcohol with a thiol, catalyzed by an acid. nih.gov | Generates water as the only byproduct, uses readily available starting materials. nih.gov | Can require high temperatures, potential for side reactions. nih.gov |
Discovery of Novel Reactivity Patterns and Transformation Pathways
The reactivity of this compound has not been specifically studied. Future work should aim to characterize its chemical behavior, which could lead to the synthesis of new derivatives with unique properties.
Oxidation: The thioether moiety is susceptible to oxidation, which can be precisely controlled to yield the corresponding sulfoxide (B87167) or sulfone. nih.gov These higher oxidation state sulfur compounds often exhibit profoundly different biological activities and material properties compared to the parent sulfide (B99878). researchgate.net Electrochemical methods offer a green and highly selective means of performing such oxidations. nih.gov
C-S Bond Cleavage and Aryl Exchange: Modern catalytic systems, particularly those based on nickel, have enabled the cleavage of robust aryl-S bonds. acs.org This capability opens up aryl exchange reactions, where the 2-methylphenyl group could be swapped for other aromatic or heteroaromatic moieties, providing rapid access to a library of diverse aryl sulfides from a single precursor. organic-chemistry.orgacs.org
Radical Reactions: The generation of thiyl radicals from thioethers can initiate a range of polymerization and addition reactions. mdpi.com Exploring the photochemical or thermal generation of radicals from this compound could lead to its use in thiol-ene "click" chemistry or as a photoinitiator in polymer synthesis. mdpi.com
Integration with Emerging Technologies (e.g., AI in synthesis design, microfluidics)
The convergence of chemistry with digital and engineering technologies presents a significant opportunity to accelerate research.
Artificial Intelligence (AI) in Synthesis Design: The complexity of modern organic synthesis can be navigated more efficiently using AI. iscientific.orgdrugdiscoveryonline.com Retrosynthesis software powered by machine learning can analyze vast reaction databases to predict optimal and novel synthetic routes to this compound and its derivatives, saving significant time and resources in the planning phase. iscientific.orgdrugdiscoveryonline.com AI can also predict reaction conditions and potential byproducts, enhancing the precision of experimental work. iscientific.org
Microfluidics for Synthesis and Screening: Microfluidic reactors, or "lab-on-a-chip" systems, offer precise control over reaction parameters such as temperature, pressure, and mixing on a microscale. rsc.orgnih.gov This technology is ideal for the high-throughput screening of catalysts and reaction conditions for the synthesis of this thioether. Furthermore, microfluidics can enable the safe and controlled synthesis of compounds, reduce solvent and reagent consumption, and facilitate the rapid production of derivative libraries for property screening. nih.govnih.gov The integration of organic electronic sensors into microfluidic devices can also allow for real-time monitoring of reactions. mdpi.com A recent study demonstrated the combination of AI-driven de novo drug design with on-chip synthesis in a microfluidics platform, a framework that could be directly applied to this research area. nih.gov
Development of Advanced Materials with Tunable Properties
Aryl thioethers are valuable components in materials science, and this compound could serve as a key building block for advanced materials. nih.gov
Sulfur-Containing Polymers: Poly(thioether)s are known for their unique properties, including high refractive indices, metal-binding capabilities, and thermal stability. nih.govrsc.org The title compound could be explored as a monomer for creating novel poly(thioether)s. The specific substitution pattern on the aromatic ring could be used to tune the polymer's physical properties, such as its glass transition temperature, solubility, and optical characteristics.
Functional Materials: The polarizable sulfur atom in the thioether linkage imparts specific electronic properties and can act as a coordination site for metal ions. nih.gov This suggests potential applications in:
Metal-Organic Frameworks (MOFs): Incorporating this molecule as a linker in MOFs could create materials with a unique affinity for heavy metals, useful for environmental remediation or sensing applications. nih.gov
Organic Electronics: Aryl sulfides are components in organic semiconductors and other electronic devices. Research could investigate the potential of this compound and its oxidized forms (sulfoxides, sulfones) as components in organic light-emitting diodes (OLEDs) or field-effect transistors.
Addressing Sustainability and Green Chemistry Imperatives in Future Research
Modern chemical research must prioritize sustainability. rsc.orguniroma1.it The 12 Principles of Green Chemistry provide a framework for future investigations into this compound. rsc.orgresearchgate.net
Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. researchgate.net This favors addition reactions and catalytic approaches over stoichiometric ones.
Use of Safer Solvents and Reagents: Research should focus on replacing hazardous solvents with greener alternatives like water, ethanol, or newer bio-based solvents. acsgcipr.orgnih.gov As previously mentioned, designing syntheses that avoid toxic and malodorous thiols is a key goal. mdpi.com
Energy Efficiency: The development of catalytic processes that operate at ambient temperature and pressure would significantly reduce the energy footprint of synthesis. uniroma1.it Microwave-assisted and photochemical reactions can often provide energy-efficient alternatives to conventional heating. thepharmajournal.com
Design for Degradation: Considering the end-of-life of any new materials derived from this compound is crucial. Future research should aim to design polymers and materials that are biodegradable or easily recyclable, preventing long-term environmental pollution.
| Green Chemistry Principle | Application Strategy for this compound |
|---|---|
| Prevention | Develop high-yield, low-byproduct synthetic methods to minimize waste generation from the outset. uniroma1.it |
| Atom Economy | Prioritize catalytic routes and addition reactions (e.g., direct C-H functionalization) over substitutions that generate waste salts. researchgate.net |
| Less Hazardous Chemical Syntheses | Replace toxic reagents (e.g., thiols, phosgene) with safer alternatives like thiol surrogates or dimethyl carbonate. mdpi.comthepharmajournal.com |
| Safer Solvents | Minimize solvent use or replace traditional organic solvents with water, supercritical fluids, or bio-derived solvents. nih.gov |
| Energy Efficiency | Explore photochemical, sonochemical, or microwave-assisted syntheses that proceed under ambient conditions. rsc.orgthepharmajournal.com |
| Catalysis | Focus on developing highly efficient and recyclable catalysts, particularly those based on earth-abundant metals like iron and copper. nih.govnanomaterchem.com |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
